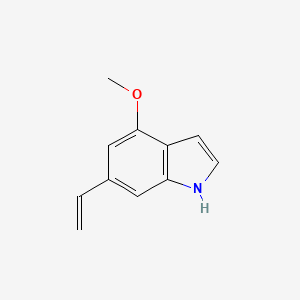

1H-Indole, 6-ethenyl-4-methoxy-

Description

Contextualization within Indole (B1671886) Heterocycle Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.combiosynth.com First isolated from indigo (B80030) dye in the 19th century, the indole scaffold has since been identified as a fundamental component in a multitude of natural products, including the essential amino acid tryptophan and vital biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. numberanalytics.combhu.ac.inrsc.org This natural prevalence has made indole and its derivatives a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. jchr.orgnih.gov

The significance of indole heterocycles stems from their versatile biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. jchr.orgeurekaselect.comnih.gov The electron-rich nature of the indole nucleus makes it amenable to a wide range of chemical modifications, particularly electrophilic substitution, primarily at the C-3 position. bhu.ac.inwikipedia.org This reactivity allows chemists to synthesize a vast library of derivatives, enabling the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. nih.goveurekaselect.com The continuous exploration of indole chemistry is driven by the quest for novel molecules with improved biological efficacy and specificity. jchr.orgresearchgate.net

Significance of Ethenyl and Methoxy (B1213986) Substitutions on the Indole Core

The specific substituents on the indole ring of 1H-Indole, 6-ethenyl-4-methoxy-—an ethenyl (vinyl) group at the 6-position and a methoxy group at the 4-position—are crucial in defining its chemical character and potential reactivity.

The methoxy group (-OCH₃) is an electron-donating group. When attached to the indole nucleus, it increases the electron density of the ring system, enhancing its reactivity towards electrophiles. chim.it The position of the methoxy group is critical. A methoxy group at the C4 or C6 position activates the benzene portion of the heterocycle, influencing the regioselectivity of substitution reactions. chim.itnih.gov For instance, the presence of a methoxy group can direct electrophilic attack to specific positions on the benzene ring, a deviation from the typical C3-substitution preference of the pyrrole moiety. nih.gov Methoxy-substituted indoles are common motifs in many biologically active natural products, where they play a role in modulating the molecule's electronic properties and interaction with biological targets. chim.it

The ethenyl group (-CH=CH₂) , also known as a vinyl group, introduces a site of unsaturation. This functional group can participate in a variety of chemical transformations. It can undergo addition reactions, polymerization, and serve as a handle for cross-coupling reactions, such as the Heck, Suzuki, or Stille reactions. These reactions are powerful tools in modern organic synthesis for creating more complex molecular architectures by forming new carbon-carbon bonds. The presence of the ethenyl group, therefore, makes 1H-Indole, 6-ethenyl-4-methoxy- a potentially valuable building block for the synthesis of more elaborate indole-based compounds.

The combination of an electron-donating methoxy group and a reactive ethenyl group on the same indole scaffold creates a molecule with distinct electronic and chemical properties, offering multiple avenues for further chemical modification and exploration.

Table 1: Physicochemical Properties of Parent and Substituted Indoles

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Substituents |

|---|---|---|---|

| 1H-Indole | C₈H₇N | 117.15 | None |

| 1H-Indole, 4-methoxy- | C₉H₉NO | 147.17 | 4-methoxy |

| 1H-Indole, 6-methoxy- | C₉H₉NO | 147.17 | 6-methoxy |

| 1H-Indole, 6-ethenyl-4-methoxy- | C₁₁H₁₁NO | 173.21 | 4-methoxy, 6-ethenyl |

Data sourced from PubChem and NIST WebBook. nih.govwikipedia.orgnist.govnist.gov

Overview of Research Trajectories for Complex Indole Derivatives

Research into complex indole derivatives is a dynamic and rapidly evolving field, driven by the need for new therapeutic agents and advanced materials. researchgate.netmdpi.com Several key trajectories define the current landscape:

Development of Novel Synthetic Methodologies: A primary focus is the creation of more efficient, selective, and environmentally friendly methods for synthesizing substituted indoles. researchgate.net This includes the refinement of classic methods like the Fischer and Madelung syntheses, as well as the development of modern transition metal-catalyzed cross-coupling and C-H functionalization reactions. bhu.ac.insamipubco.com These advanced methods allow for precise control over the placement of functional groups, enabling the construction of highly complex and diverse indole structures.

Target-Oriented Synthesis and Medicinal Chemistry: A significant portion of indole research is dedicated to the synthesis of derivatives designed to interact with specific biological targets. nih.govmdpi.com This includes kinase inhibitors for cancer therapy, agents targeting neuroreceptors for neurological disorders, and compounds that inhibit microbial growth. nih.govmdpi.com For example, studies have shown that specific indole derivatives can act as potent anticancer agents by targeting tubulin or inhibiting key enzymes in cancer cell proliferation. nih.gov

Photocatalysis and Novel Reactions: The use of photocatalysis in indole chemistry is an emerging trend. Light-mediated reactions, often using gold or iridium-based photosensitizers, enable unique transformations such as [2+2] cycloadditions to form complex fused-ring systems like cyclobutane-fused indolines. acs.org These methods provide access to novel chemical space under mild reaction conditions. acs.org

Exploration of Polycyclic and Fused Systems: There is growing interest in synthesizing indole derivatives that are part of larger, polycyclic, or fused heterocyclic systems. researchgate.net These complex structures often mimic the core of intricate natural alkaloids and are explored for their unique pharmacological properties. researchgate.net

The hypothetical compound 1H-Indole, 6-ethenyl-4-methoxy- fits well within these trajectories. Its functional groups make it a candidate for advanced synthetic transformations, potentially leading to the creation of novel, complex molecules with applications in medicinal chemistry or materials science.

Structure

3D Structure

Properties

IUPAC Name |

6-ethenyl-4-methoxy-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-3-8-6-10-9(4-5-12-10)11(7-8)13-2/h3-7,12H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIONQCAENFHRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1h Indole, 6 Ethenyl 4 Methoxy and Its Analogs

Retrosynthetic Analysis of the 1H-Indole, 6-ethenyl-4-methoxy- Scaffold

A retrosynthetic analysis of 1H-Indole, 6-ethenyl-4-methoxy- reveals several potential disconnections, offering flexibility in the design of a synthetic route. The primary disconnections involve the formation of the indole (B1671886) ring and the introduction of the ethenyl and methoxy (B1213986) groups.

Primary Disconnections:

Indole Ring Formation: The indole core can be disconnected through various classical and modern cyclization strategies. This could involve breaking the C2-C3 and N1-C7a bonds, which points towards precursors like substituted anilines and carbonyl compounds or alkynes.

C6-Ethenyl Bond: The ethenyl group at the C6 position can be retrosynthetically disconnected via transformations such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Stille) or a Wittig-type reaction. This implies a precursor such as a 6-halo-4-methoxyindole or a 4-methoxyindole-6-carbaldehyde.

C4-Methoxy Bond: The methoxy group at the C4 position can be envisioned as being introduced via O-methylation of a corresponding 4-hydroxyindole (B18505) precursor.

Proposed Retrosynthetic Pathways:

Based on these primary disconnections, two plausible retrosynthetic pathways are outlined below:

Pathway A: Late-Stage Ethenyl Group Introduction

This pathway prioritizes the formation of a functionalized 4-methoxyindole (B31235) core, followed by the introduction of the ethenyl group at a later stage.

Target: 1H-Indole, 6-ethenyl-4-methoxy-

Disconnect C6-Ethenyl: Leads to 6-halo-4-methoxy-1H-indole. This precursor is ideal for cross-coupling reactions.

Disconnect Indole Ring: The 6-halo-4-methoxy-1H-indole can be derived from a substituted aniline (B41778), for instance, through a Fischer or Larock indole synthesis. For a Fischer approach, this would involve 3-halo-5-methoxyphenylhydrazine and a suitable carbonyl partner.

Pathway B: Early Ethenyl Group Introduction

In this alternative, the ethenyl moiety is incorporated into the aniline precursor before the indole ring is formed.

Target: 1H-Indole, 6-ethenyl-4-methoxy-

Disconnect Indole Ring: This disconnection leads to 3-ethenyl-5-methoxyphenylhydrazine.

Disconnect Ethenyl Group: The ethenyl group on the phenylhydrazine (B124118) can be installed via a cross-coupling reaction on a halogenated aniline derivative prior to the hydrazine (B178648) formation.

These pathways provide a strategic framework for the total synthesis of the target molecule, with the choice of a specific route depending on the availability of starting materials, reaction efficiency, and desired chemo- and regioselectivity.

Total Synthesis Approaches to the 1H-Indole, 6-ethenyl-4-methoxy- Structure

The total synthesis of 1H-Indole, 6-ethenyl-4-methoxy- can be approached by strategically combining well-established and modern synthetic methodologies for the key bond formations identified in the retrosynthetic analysis.

The construction of the core indole scaffold is a critical step. Several named reactions are applicable, each with its own advantages and limitations.

Fischer Indole Synthesis : This is one of the oldest and most widely used methods for indole synthesis. wikipedia.org It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgthermofisher.com For the synthesis of a 4-methoxyindole derivative, a 3-methoxyphenylhydrazine would be a suitable starting material. nih.gov The choice of the carbonyl component and the acid catalyst is crucial for the regioselectivity of the cyclization, especially with substituted phenylhydrazines. wikipedia.orgnih.govrsc.org

Larock Indole Synthesis : This powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne offers a highly versatile route to 2,3-disubstituted indoles. wikipedia.orgub.edusynarchive.com To synthesize the target scaffold, a 2-iodo-5-methoxyaniline (B114526) could be coupled with a suitable alkyne. nih.gov The Larock synthesis is known for its good functional group tolerance and regioselectivity. wikipedia.orgub.edunih.gov

Madelung Synthesis : This method involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. While historically limited by harsh conditions, modern variations utilize milder bases, expanding its applicability.

Nenitzescu Indole Synthesis : This reaction involves the condensation of a benzoquinone with an enamine. While effective for producing 5-hydroxyindoles, its application to the synthesis of 4-methoxyindoles would require a suitably substituted quinone precursor.

| Indole Synthesis Strategy | Key Precursors | Advantages | Potential Challenges |

| Fischer Indole Synthesis | Substituted phenylhydrazine, Aldehyde/Ketone | Well-established, readily available starting materials. wikipedia.orgthermofisher.com | Regioselectivity with unsymmetrical ketones, harsh acidic conditions. nih.govrsc.org |

| Larock Indole Synthesis | o-Iodoaniline, Disubstituted alkyne | High versatility, good functional group tolerance, excellent regioselectivity. wikipedia.orgub.edunih.gov | Requires palladium catalyst, availability of substituted alkynes. synarchive.com |

| Madelung Synthesis | N-Acyl-o-toluidine | Access to specific substitution patterns. | Traditionally harsh reaction conditions. |

| Nenitzescu Indole Synthesis | Benzoquinone, Enamine | Good for 5-hydroxyindole (B134679) derivatives. | Limited applicability for other substitution patterns. |

The installation of the ethenyl (vinyl) group at the C6 position is a key functionalization step. Palladium-catalyzed cross-coupling reactions and Wittig-type reactions are the most prominent methods.

Heck Reaction : The Heck reaction is a palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org A 6-bromo- or 6-iodo-4-methoxyindole could be reacted with ethylene (B1197577) or a vinylating agent like vinyltributyltin to introduce the ethenyl group. organic-chemistry.orgyoutube.comresearchgate.net The choice of catalyst, ligand, and base is critical to achieve high yields and selectivity. organic-chemistry.org

Sonogashira-type Reactions : The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govnih.gov This can be a two-step approach where a 6-halo-4-methoxyindole is first coupled with a protected acetylene (B1199291) (e.g., trimethylsilylacetylene), followed by deprotection and partial reduction of the resulting alkyne to an alkene. researchgate.netrsc.orgbeilstein-journals.org

Wittig Reaction : The Wittig reaction provides a classic method for forming a carbon-carbon double bond by reacting a phosphorus ylide with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgmnstate.edulibretexts.org In this context, a 4-methoxyindole-6-carbaldehyde would be the required precursor, which would then be reacted with methylenetriphenylphosphorane (B3051586) to yield the 6-ethenylindole. nih.gov

| Methodology | Key Precursor | Key Reagents | Advantages |

| Heck Reaction | 6-Halo-4-methoxyindole | Ethylene, Pd catalyst, Base | Direct vinylation, good functional group tolerance. wikipedia.orgorganic-chemistry.orgyoutube.com |

| Sonogashira Coupling | 6-Halo-4-methoxyindole | Terminal alkyne, Pd/Cu catalysts, Base | Forms C-C bond, can be followed by selective reduction. nih.govnih.govresearchgate.net |

| Wittig Reaction | 4-Methoxyindole-6-carbaldehyde | Phosphorus ylide (e.g., Ph3P=CH2) | Reliable for alkene formation, mild conditions. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org |

The introduction of the methoxy group at the C4 position can be achieved either by starting with a precursor already containing this functionality or by functionalizing the indole core at a later stage.

O-Methylation of a Hydroxyindole : A common and straightforward method is the O-methylation of a 4-hydroxyindole precursor. nih.govnih.gov This can be accomplished using various methylating agents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base. The reactivity of the hydroxyl group can be influenced by other substituents on the indole ring. nih.gov

Starting from Methoxy-Substituted Precursors : A more convergent approach involves using starting materials that already possess the methoxy group at the desired position. For instance, in a Fischer indole synthesis, 3-methoxyphenylhydrazine would lead to a 4-methoxyindole. nih.govrsc.orgchim.it Similarly, for a Larock synthesis, a 2-halo-5-methoxyaniline could be employed. nih.govchim.it

Chemo- and Regioselective Synthesis of 1H-Indole, 6-ethenyl-4-methoxy-

Achieving the desired 4,6-disubstitution pattern on the indole ring requires careful control over the regioselectivity of the reactions. The inherent reactivity of the indole nucleus often favors substitution at the C3, C2, and N1 positions.

Directing Group Strategies : To overcome the natural reactivity of the indole ring, directing groups can be employed to guide functionalization to the less reactive C4, C5, C6, and C7 positions of the benzene (B151609) ring. nih.govrsc.orgorganic-chemistry.orgacs.orgnih.gov For instance, a removable directing group on the indole nitrogen can facilitate metalation and subsequent functionalization at a specific position.

Control in Indole Ring Formation : The regioselectivity can often be controlled during the indole ring synthesis itself. In the Fischer indole synthesis, the substitution pattern on the phenylhydrazine dictates the position of the substituents on the final indole product. nih.gov Similarly, the Larock synthesis provides excellent regiocontrol based on the substitution of the starting aniline. wikipedia.orgub.edu

Stepwise Functionalization : A sequential approach, where the indole ring is first synthesized and then functionalized in a stepwise manner, can also provide the desired regioselectivity. For example, starting with 4-methoxyindole, a regioselective halogenation at the C6 position could be achieved, followed by a cross-coupling reaction to introduce the ethenyl group. nih.gov

Sustainable and Green Chemistry Aspects in 1H-Indole, 6-ethenyl-4-methoxy- Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis. The synthesis of 1H-Indole, 6-ethenyl-4-methoxy- can be designed to be more environmentally benign.

Catalytic Reactions : The use of catalytic methods, such as the palladium-catalyzed Heck, Sonogashira, and Larock reactions, is inherently greener than stoichiometric reactions as they reduce waste. tandfonline.comnih.govmdpi.com Efforts are ongoing to develop more sustainable and recyclable catalyst systems. nih.gov

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all atoms from the starting materials into the final product. One-pot reactions and tandem processes can significantly improve atom economy.

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions, can significantly reduce the environmental impact of the synthesis. nih.govbeilstein-journals.orguoa.gr

Microwave-Assisted Synthesis : Microwave irradiation can often accelerate reaction rates, improve yields, and reduce side reactions, leading to a more efficient and greener process. tandfonline.com

| Green Chemistry Principle | Application in Synthesis | Examples |

| Catalysis | Use of transition metal catalysts for C-C bond formation. | Pd-catalyzed Heck, Sonogashira, and Larock reactions. tandfonline.commdpi.com |

| Atom Economy | One-pot multi-component reactions. | Tandem Larock cyclization/coupling. |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions. | Aqueous Heck reactions, solid-state reactions. nih.govbeilstein-journals.orguoa.gr |

| Energy Efficiency | Microwave-assisted reactions. | Microwave-assisted Fischer indole synthesis. tandfonline.com |

Catalytic Approaches (e.g., transition metal-catalyzed, organocatalytic methods)

Catalytic methods offer powerful tools for the construction of the indole nucleus and the introduction of substituents with high degrees of selectivity and efficiency. organic-chemistry.orgopenmedicinalchemistryjournal.com Both transition metal catalysis and organocatalysis have emerged as key strategies in the synthesis of substituted indoles.

Transition Metal-Catalyzed Methods:

Transition metals, particularly palladium, have been extensively used in the synthesis of substituted indoles. organic-chemistry.orgrsc.org Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, provide a versatile route to 2,3-substituted indoles. organic-chemistry.org For instance, a one-pot, three-component procedure involving a 2-iodo-N-trifluoroacetylanilide, a terminal acetylene, and a bromoarene can be used to construct the indole scaffold. organic-chemistry.org The use of a trifluoroacetyl protecting group on the aniline nitrogen has been shown to be advantageous in these reactions. organic-chemistry.org

Copper catalysis has also proven effective. For example, a copper-catalyzed ligand-free synthesis of rosuvastatin-based indole derivatives has been reported. rsc.org Furthermore, a palladium/copper co-catalyzed coupling of N,N-dialkyl-ortho-iodoanilines and terminal alkynes, followed by electrophilic cyclization, yields 3-sulfenyl- and 3-selenylindoles. nih.gov This method is notable for installing the sulfenyl group at the 3-position while simultaneously constructing the indole ring. nih.gov

Rhodium(II) catalysts have been employed in the intramolecular annulation of 1-sulfonyl-1,2,3-triazoles with indoles to produce functionalized tetrahydro-β-carbolines. rsc.org More recently, rhodium(III)-catalyzed aldehyde-directed C4-H activation of indoles has been developed for cascade annulation reactions. acs.org

Manganese catalysts, which are air- and moisture-stable, offer a regioselective approach to either C3- or N-alkylated indoles from indolines and alcohols, with the solvent controlling the selectivity. organic-chemistry.org

Below is a table summarizing various transition metal-catalyzed reactions for indole synthesis:

Interactive Data Table: Transition Metal-Catalyzed Indole Synthesis| Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|

| Pd/Cu | 2-Iodo-N-trifluoroacetylanilide, Acetylene, Bromoarene | 2,3-Substituted Indoles | One-pot, three-component, regiospecific. organic-chemistry.org |

| Cu | Indoles, Saturated Ketones | C3-Substituted Indoles (β-indolylketones) | One-pot synthesis. rsc.org |

| Pd/Cu | N,N-Dialkyl-o-iodoanilines, Terminal Alkynes, Arylsulfenyl/selenyl chlorides | 3-Sulfenyl/Selenylindoles | Simultaneous construction of indole ring and C3-functionalization. nih.gov |

| Rh(II) | 1-Sulfonyl-1,2,3-triazoles, Indoles | Tetrahydro-β-carbolines | Facile synthesis of functionalized scaffolds. rsc.org |

| Mn | Indolines, Alcohols | C3- or N-Alkylated Indoles | Solvent-controlled regioselectivity. organic-chemistry.org |

| Rh(III)/CuF₂·2H₂O | Indolyl Aldehydes, Alkynes | Cyclopenta[b]indol-1(4H)-ones | Aldehyde-directed C-H activation. acs.org |

Organocatalysis provides a metal-free alternative for indole synthesis. For example, scandium triflate (Sc(OTf)₃) has been used to catalyze the Friedel-Crafts alkylation of indoles with β-(trifluoroacetyl)coumarins, affording 1-(β-coumarinyl)-1-(β-indolyl)trifluoroethanols in high yields and short reaction times. rsc.org Lewis acids like zinc triflate (Zn(OTf)₂) can catalyze the cyclization of anilines with propargyl alcohols to produce various indoles in good to high yields. organic-chemistry.orgacs.org This method is advantageous as the catalyst activates both the C-2 addition of the alcohol and the subsequent cyclization. organic-chemistry.org

Solvent-Free or Reduced-Solvent Methodologies

In line with the principles of green chemistry, solvent-free or reduced-solvent synthetic methods are gaining prominence. openmedicinalchemistryjournal.comtandfonline.com These approaches not only reduce environmental impact but can also lead to improved reaction rates and easier product isolation.

A notable example is the synthesis of highly functionalized benzazepines through the ring expansion of substituted indoles with dialkylacetylene dicarboxylates under thermal, solvent-free, and catalyst-free conditions. rsc.org Another solvent-free method involves the addition of indole to aldehydes under neat conditions, facilitated by calcium oxide (CaO), to produce novel 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles. nih.gov

Mechanochemical methods, such as ball milling and grinding, offer a solvent-free alternative for transition-metal-catalyzed reactions. mdpi.com For instance, the rhodium-catalyzed oxidative coupling of acetanilides and alkynes to form indoles can be performed under ball milling conditions. mdpi.com Similarly, manganese-catalyzed regioselective C-H bond alkenylation of indoles with alkynes has been achieved through grinding. mdpi.com

Microwave-assisted synthesis is another powerful technique for reducing solvent usage and reaction times. tandfonline.comresearchgate.net For example, the Michael addition of 2-phenylindole (B188600) to chalcones has been carried out under solvent-free microwave irradiation in the presence of a Lewis acid catalyst. tandfonline.com

The following table highlights some solvent-free or reduced-solvent methods for indole synthesis:

Interactive Data Table: Solvent-Free/Reduced-Solvent Indole Synthesis| Method | Reactants | Product Type | Key Features |

|---|---|---|---|

| Thermal, Solvent-Free | Substituted Indoles, Dialkylacetylene dicarboxylates | Functionalized Benzazepines | Ring expansion, catalyst-free. rsc.org |

| Neat, CaO-mediated | Indole, Aldehydes | 1-[1-(1H-Indol-3-yl)alkyl]-1H-indoles | Solvent-free addition. nih.gov |

| Mechanochemical (Ball Milling) | Acetanilides, Alkynes | Indoles | Rhodium-catalyzed, solvent-free. mdpi.com |

| Mechanochemical (Grinding) | Indoles, Alkynes | 2-Enylindoles | Manganese-catalyzed, solvent-free. mdpi.com |

| Microwave-Assisted, Solvent-Free | 2-Phenylindole, Chalcones | 3-(3-Oxoaryl)indole derivatives | Lewis acid catalyzed, rapid. tandfonline.com |

Atom-Economy and Waste Minimization in Synthetic Routes

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of reactant atoms into the final product, thereby minimizing waste. nih.govprimescholars.comwikipedia.org Synthetic routes with high atom economy are inherently more efficient and environmentally friendly.

Reactions that proceed with 100% atom economy, such as the Diels-Alder reaction, are ideal. nih.gov In the context of indole synthesis, developing catalytic cycles that minimize the use of stoichiometric reagents is crucial. For example, a Lewis acid-catalyzed synthesis of C2-alkyl substituted indole derivatives from o-benzamido alkynols proceeds with 100% atom economy via a migratory cycloisomerization. acs.org This protocol features a key N,O-carbonyl group migration. acs.org

Continuous-flow synthesis offers a promising approach to waste minimization. A continuous-flow synthesis of oxindoles via an intermolecular C(sp³)-H arylation has been developed using a heterogeneous N-heterocyclic carbene-palladium catalyst. acs.org This method allows for catalyst recycling and significant reduction in waste, as quantified by a low E-factor. acs.org

Multicomponent reactions (MCRs) are inherently atom-economical as they combine multiple starting materials in a single step to form a complex product. rsc.org An innovative MCR approach for indole synthesis involves the reaction of substituted anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides to form Ugi four-component adducts, which are then cyclized to indole-2-carboxamides. rsc.org

Novel Synthetic Routes and Method Development for Substituted Indoles

The quest for novel and more efficient methods for synthesizing substituted indoles is ongoing. organic-chemistry.orgacs.org Recent developments focus on creating diverse substitution patterns and improving reaction conditions.

A novel approach to 3-sulfenyl- and 3-selenylindoles involves the n-Bu₄NI-induced electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines with arylsulfenyl or arylselenyl chlorides. nih.gov This method is significant as it constructs the indole nucleus and introduces the 3-substituent simultaneously. nih.gov

Another innovative method is the development of a metal-free, microdroplet/thin-film technique for the synthesis of 3-substituted indoles via a three-component Yonemitsu reaction. acs.org This approach offers significant rate acceleration compared to bulk reactions and proceeds under mild conditions. acs.org

The synthesis of C2-alkyl substituted indoles has been achieved through a Lewis acid-catalyzed migratory cycloisomerization of o-benzamido alkynols, which proceeds with 100% atom economy. acs.org A base-mediated sequential Michael addition/ organic-chemistry.orgrsc.org-sigmatropic rearrangement between vinylsulfonium salts and N-nucleophiles has also been developed, providing access to functionalized benzylic thioethers. acs.org

For the synthesis of methoxy-activated indoles, various methods have been reported, with Fischer, Bischler, and Hemetsberger syntheses being common. chim.it A synthesis of 1-methoxy-1H-indole derivatives has been achieved using an enzyme from Brassicaceae, which generates an unstable indole isothiocyanate in situ. clockss.org

Mechanistic Investigations of 1h Indole, 6 Ethenyl 4 Methoxy Reactivity

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus and Regioselectivity

The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). The most reactive position on an unsubstituted indole is C3, which is significantly more nucleophilic than any position on benzene (B151609). nih.gov The presence of substituents on the benzene ring of the indole nucleus modifies this intrinsic reactivity and directs incoming electrophiles to specific positions.

In 1H-Indole, 6-ethenyl-4-methoxy-, two substituents influence the regioselectivity of EAS:

4-Methoxy Group: The methoxy (B1213986) group is a potent activating group due to its ability to donate electron density to the aromatic ring via a +R (resonance) effect. This effect strongly increases the nucleophilicity of the positions ortho and para to it. In this case, it activates the C3 and C5 positions. Studies on 4-methoxyindoles confirm that they exhibit higher reactivity in cyclization and substitution reactions compared to unsubstituted indoles. acs.org

6-Ethenyl Group: The ethenyl (vinyl) group is a weakly activating group, also directing incoming electrophiles to the ortho and para positions (C5 and C7).

| Position | Influence of 4-Methoxy Group | Influence of 6-Ethenyl Group | Predicted Reactivity |

|---|---|---|---|

| C2 | Weakly Activated | Not Significantly Affected | Low |

| C3 | Strongly Activated (ortho) | Not Significantly Affected | High (Primary Site) |

| C5 | Strongly Activated (para) | Activated (ortho) | Moderate (Secondary Site) |

| C7 | Not Significantly Affected | Activated (ortho) | Low |

Reactions Involving the Ethenyl Moiety

The ethenyl group at the C6 position is a versatile functional handle, enabling a variety of addition and coupling reactions.

The carbon-carbon double bond of the ethenyl group can participate as a 2π component in cycloaddition reactions.

Diels-Alder Reaction: The 6-ethenyl group can function as a dienophile in [4+2] cycloaddition reactions with a conjugated diene. nih.gov The reaction rate is typically enhanced by electron-withdrawing groups on the dienophile, so the electron-rich indole nucleus may result in slower reaction rates compared to more activated dienophiles. libretexts.org However, the reaction provides a powerful method for constructing a new six-membered ring fused to the indole system. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For example, reaction with a simple diene like 1,3-butadiene (B125203) would yield a tetrahydrocarbazole derivative. umn.edu

1,3-Dipolar Cycloadditions: This reaction occurs between a 1,3-dipole and a dipolarophile (the ethenyl group) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org This is a highly effective method for synthesizing complex heterocyclic structures. numberanalytics.com For instance, reaction with an azide (B81097) (a 1,3-dipole) would lead to a triazoline, which could subsequently rearrange or be converted to other nitrogen-containing heterocycles. Similarly, reaction with a nitrone would yield an isoxazolidine.

| Reaction Type | Reactant Partner (Example) | Resulting Product Class |

|---|---|---|

| Diels-Alder Reaction | 1,3-Butadiene (Diene) | Tetrahydrocarbazole derivative |

| 1,3-Dipolar Cycloaddition | Phenyl Azide (1,3-Dipole) | Triazoline derivative |

| 1,3-Dipolar Cycloaddition | N-Phenylnitrone (1,3-Dipole) | Isoxazolidine derivative |

The presence of the 6-ethenyl group classifies 1H-Indole, 6-ethenyl-4-methoxy- as a vinyl monomer. As such, it is capable of undergoing polymerization to form a high molecular weight polymer. The polymerization would proceed via the double bond of the ethenyl group, leading to a polymer chain with a saturated carbon backbone and pendant 4-methoxy-1H-indol-6-yl groups.

Depending on the initiator and conditions used, the polymerization can proceed through different mechanisms:

Free-Radical Polymerization: Initiated by species like AIBN or benzoyl peroxide.

Cationic Polymerization: Initiated by strong acids or Lewis acids, where the ethenyl group is attacked by an electrophile.

Anionic Polymerization: Initiated by strong nucleophiles like organolithium compounds, although this is less common for vinyl aromatics unless strongly activated.

The resulting polymer, poly(6-vinyl-4-methoxy-1H-indole), would possess the unique electronic and photophysical properties of the indole moiety, making it a candidate for applications in organic electronics, sensors, or as a functional polymeric material.

The terminal double bond is an ideal substrate for powerful carbon-carbon bond-forming reactions catalyzed by transition metals.

Olefin Metathesis: This reaction redistributes fragments of alkenes by cleaving and reforming carbon-carbon double bonds, typically using ruthenium-based catalysts (e.g., Grubbs catalysts). wikipedia.org 1H-Indole, 6-ethenyl-4-methoxy- can undergo cross-metathesis (CM) with other olefins. libretexts.org This allows for the installation of a variety of substituents on the side chain, effectively elongating or functionalizing the ethenyl group. For example, a cross-metathesis reaction with ethyl acrylate (B77674) would introduce an acrylate functionality. akshatrathi.com

Cross-Coupling Reactions: The ethenyl group can participate in palladium-catalyzed cross-coupling reactions. The Heck reaction, for instance, couples an alkene with an aryl or vinyl halide. organic-chemistry.orgmasterorganicchemistry.com In this case, the 6-ethenylindole could be coupled with an aryl bromide to form a 6-styrylindole derivative. Alternatively, the vinyl group could first be converted into a vinylboronic acid or ester, which could then participate in a Suzuki coupling with an aryl halide to achieve a similar outcome. mdpi.comwikipedia.org

Reactivity at the Methoxy Group and its Electronic Influence on the Indole System

Electronic Influence: As a strong π-donor, the methoxy group significantly increases the electron density of the entire indole ring system. nih.gov This heightened nucleophilicity makes the molecule more reactive towards electrophiles compared to unsubstituted indole. The activation is most pronounced at the ortho (C3, C5) and para positions. libretexts.org This enhanced electron density also lowers the oxidation potential of the molecule.

Ether Cleavage: The methyl ether linkage can be cleaved under harsh reaction conditions, typically using strong protic acids like HBr or Lewis acids such as boron tribromide (BBr₃). This reaction, known as O-demethylation, would convert the 4-methoxy group into a 4-hydroxy group, yielding 6-ethenyl-1H-indol-4-ol. This product would have different reactivity and physical properties, including the potential for hydrogen bonding and different directing effects in EAS.

Redox Chemistry of 1H-Indole, 6-ethenyl-4-methoxy-

The redox behavior of the molecule is complex, with multiple sites available for both oxidation and reduction.

Oxidation: The indole ring is inherently electron-rich and thus prone to oxidation. The presence of the electron-donating 4-methoxy group further lowers the oxidation potential, making it even more susceptible to oxidation than a simple indole. rsc.org Electrochemical methods like cyclic voltammetry are often used to study these processes. ika.comyoutube.com Oxidation can lead to a variety of products, including oligomers or polymers through radical cation intermediates. The ethenyl group is also readily oxidized, for example, to form an epoxide (with reagents like m-CPBA) or a diol (with OsO₄). Under stronger oxidative conditions (e.g., ozonolysis), the double bond can be cleaved to form an aldehyde at the 6-position.

Reduction: The ethenyl group can be easily and selectively reduced to an ethyl group (-CH₂CH₃) via catalytic hydrogenation (e.g., H₂ over Pd/C) under mild conditions. This transformation removes the reactive double bond without affecting the indole ring. The aromatic indole nucleus itself is more resistant to reduction but can be hydrogenated to the corresponding 2,3-dihydroindole (indoline) derivative under more forcing conditions (e.g., higher pressure and temperature, or with specific reducing agents like sodium cyanoborohydride in acid). The resulting indoline (B122111) can exhibit different reactivity, including facile N-amination. acs.org

Heterocyclic Rearrangements and Transformations of the Indole Core

The reactivity of the indole nucleus in "1H-Indole, 6-ethenyl-4-methoxy-" is governed by the interplay of the electron-rich pyrrole (B145914) ring and the substituents on the benzene moiety, namely the 4-methoxy and 6-ethenyl groups. While specific mechanistic studies on this exact molecule are not extensively documented, a comprehensive understanding of its potential for heterocyclic rearrangements and transformations can be extrapolated from studies on closely related substituted indoles. The electronic nature of the methoxy and ethenyl groups is expected to significantly influence the regioselectivity and feasibility of various transformations of the indole core.

The 4-methoxy group, being a strong electron-donating group, increases the electron density of the indole ring system, particularly at the C3, C5, and C7 positions. This enhanced nucleophilicity makes the indole core more susceptible to electrophilic attack and can influence the course of various cyclization and rearrangement reactions. For instance, in rhodium-catalyzed cascade annulations of indole-3-carbaldehydes, electron-donating groups at the C4-position have been shown to favor the formation of cyclopenta[b]indol-1(4H)-ones in good yields. acs.org The 6-ethenyl (vinyl) group, while also capable of participating in electronic delocalization, can itself be a reactive handle for transformations.

Investigations into the reactivity of substituted indoles have revealed several key classes of transformations that the "1H-Indole, 6-ethenyl-4-methoxy-" core could potentially undergo. These include cycloaddition reactions, sigmatropic rearrangements, and the construction of new heterocyclic rings fused to the indole scaffold.

One important class of transformations involves cycloaddition reactions. For example, gold-photocatalyzed [2+2] cycloadditions of 1-acetylindoles with alkenes have been developed to synthesize cyclobutane-fused indolines. acs.org The presence of a methoxy group on the indole ring, such as in 5-methoxy-1-acetylindole, is compatible with this transformation, suggesting that the 4-methoxy group in "1H-Indole, 6-ethenyl-4-methoxy-" would likely facilitate such reactions. acs.org The ethenyl group at the 6-position could potentially also participate in intramolecular cycloadditions if a suitable tethered alkene is present.

Sigmatropic rearrangements represent another avenue for the transformation of the indole core. A base-mediated sequential Michael addition/ acs.orgnih.gov-sigmatropic rearrangement has been reported for indoles reacting with vinylsulfonium salts. acs.org While this study focused on N-alkylation followed by rearrangement, it highlights a pathway for the functionalization of the indole nucleus. The reactivity of 6-methoxy-1H-indole in such sequences has been demonstrated, affording the corresponding rearranged products in good yields. acs.org

Furthermore, the indole core can serve as a template for the synthesis of more complex heterocyclic systems. For example, new heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine (B1678525) derivatives, have been synthesized starting from 4,6-dimethoxy-1H-indole. samipubco.com This indicates that the methoxy group at the 4-position of "1H-Indole, 6-ethenyl-4-methoxy-" would not hinder, and may even facilitate, the construction of additional heterocyclic rings.

The following table summarizes the types of transformations observed in related methoxy-substituted indoles, which can provide insights into the potential reactivity of "1H-Indole, 6-ethenyl-4-methoxy-".

| Transformation Type | Indole Substrate Example | Reagents and Conditions | Product Type | Yield (%) | Reference |

| [2+2] Cycloaddition | 5-Methoxy-1-acetylindole | Alkene, [Au(SIPr)Cbz], EtOAc, 365 nm | Cyclobutane-fused indoline | 84 | acs.org |

| acs.orgnih.gov-Sigmatropic Rearrangement | 6-Methoxy-1H-indole | Vinylsulfonium salt, DBU, DCM | Functionalized benzylic thioether | 70 | acs.org |

| Heterocycle Synthesis | 4,6-Dimethoxy-1H-indole | Chloroacetic acid, then urea/thiourea or thiosemicarbazide | Diazetidinones, diazetidinthiones, thiadiazoles | Not specified | samipubco.com |

| [3+2] Cascade Annulation | 4-Methoxy-1-methyl-1H-indole-3-carbaldehyde | 1,2-Diphenylethyne, [Rh(OAc)2]2, CuF2·2H2O, air | Cyclopenta[b]indol-1(4H)-one | 75 | acs.org |

These examples underscore the versatility of the substituted indole core in undergoing a variety of rearrangements and transformations. The electronic contributions of the 4-methoxy and 6-ethenyl groups in "1H-Indole, 6-ethenyl-4-methoxy-" are expected to play a crucial role in directing the outcome of such reactions, making it a potentially valuable building block in the synthesis of complex heterocyclic structures. Further detailed mechanistic investigations on this specific compound are warranted to fully elucidate its reactivity profile.

Advanced Spectroscopic and Crystallographic Elucidation of 1h Indole, 6 Ethenyl 4 Methoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Tautomerism

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 1H-Indole, 6-ethenyl-4-methoxy-, NMR would confirm the connectivity of the atoms, provide information about the conformational preferences of the substituents, and investigate the potential for tautomerism, although the indole (B1671886) form is overwhelmingly favored for this class of compounds.

Based on the substituent effects of a 4-methoxy group (electron-donating) and a 6-ethenyl group on the indole scaffold, a set of predicted ¹H and ¹³C NMR chemical shifts can be estimated. The methoxy (B1213986) group is expected to shield the aromatic protons, while the vinyl group's effect will be more complex.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| N-H | 8.0 - 8.2 | - |

| C2 | 7.0 - 7.2 | 123 - 125 |

| C3 | 6.4 - 6.6 | 100 - 102 |

| C4 | - | 153 - 155 |

| C5 | 6.5 - 6.7 | 98 - 100 |

| C6 | - | 135 - 137 |

| C7 | 7.0 - 7.2 | 112 - 114 |

| C7a | - | 138 - 140 |

| C3a | - | 120 - 122 |

| OCH₃ | 3.8 - 4.0 | 55 - 56 |

| C1' (vinyl) | 6.6 - 6.8 | 134 - 136 |

| C2' (vinyl) | 5.1 - 5.3 (trans), 5.6 - 5.8 (cis) | 113 - 115 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle and confirming the assignments made from 1D spectra. orgsyn.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. orgsyn.org Key expected correlations would be observed between the vinyl protons (H-1' with H-2' cis and trans) and between the adjacent aromatic protons H-5 and H-7. A correlation between the H-2 and H-3 protons of the pyrrole (B145914) ring would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (¹J-coupling). acs.org It would definitively link each proton signal to its corresponding carbon signal, for example, connecting the methoxy proton signal to the methoxy carbon and the vinyl protons to their respective carbons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (²J and ³J couplings) and piecing together the molecular framework. nist.gov Crucial correlations would be expected from the methoxy protons (O-CH ₃) to the C4 carbon, confirming the position of the methoxy group. Likewise, the vinyl protons would show correlations to the C6 carbon, and the H-5 and H-7 protons would show correlations to C6, confirming the ethenyl group's location.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's conformation. nih.gov A key spatial correlation would be anticipated between the methoxy protons and the H-5 proton, which would support a conformation where the methoxy group is oriented towards the C5 position.

While no solid-state NMR (ssNMR) data for 1H-Indole, 6-ethenyl-4-methoxy- are reported, this technique would be invaluable for characterizing the compound in its crystalline form. ssNMR can distinguish between different polymorphs, which may exhibit distinct physical properties. Furthermore, techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) would provide information on the molecular packing and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Mechanistic Insights

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" for identification. epa.govnist.gov The predicted vibrational frequencies for 1H-Indole, 6-ethenyl-4-methoxy- are based on the characteristic absorptions of the indole nucleus, a vinyl group, and a methoxy-substituted benzene (B151609) ring. nih.gov

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| N-H stretch | 3400 - 3300 | Strong, broad |

| Aromatic C-H stretch | 3100 - 3000 | Medium |

| Vinyl C-H stretch | 3090 - 3070 | Medium |

| C=C stretch (aromatic) | 1620 - 1580 | Medium-Strong |

| C=C stretch (vinyl) | 1640 - 1625 | Medium |

| N-H bend | 1550 - 1490 | Medium |

| C-O-C stretch (asymmetric) | 1270 - 1230 | Strong |

| C-H out-of-plane bend (vinyl) | 990, 910 | Strong |

The N-H stretching vibration is typically a prominent, broad band in the IR spectrum. The C-O-C stretching of the methoxy group is also expected to be a strong and characteristic absorption. nih.gov The vinyl group would be identified by its C=C stretching and strong out-of-plane C-H bending modes. nist.gov Raman spectroscopy would complement the IR data, often showing strong signals for the aromatic and vinyl C=C stretching vibrations due to their polarizability.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Excited State Dynamics

UV-Vis and fluorescence spectroscopy provide information about the electronic structure and photophysical properties of a molecule. The indole ring system is a well-known chromophore. The introduction of a 4-methoxy group (an auxochrome) and a 6-ethenyl group (which extends conjugation) is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole.

UV-Vis Absorption: Indole typically shows two main absorption bands around 270-290 nm and 210-220 nm, corresponding to π→π* transitions. For 1H-Indole, 6-ethenyl-4-methoxy-, these bands are predicted to shift to longer wavelengths. Studies on similar substituted indoles suggest that the primary absorption bands might appear in the 290-320 nm range. acs.org The solvent environment can also influence the position and shape of these bands.

Fluorescence Emission: Many indole derivatives are known to be fluorescent. acs.org Upon excitation at its absorption maximum, 1H-Indole, 6-ethenyl-4-methoxy- is expected to exhibit fluorescence emission at a longer wavelength than its absorption. The emission properties, including the quantum yield and lifetime, would likely be sensitive to solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules that have a more polar excited state than ground state. acs.org

Mass Spectrometry for Fragmentation Pathways and Isotopic Abundance Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for elucidating its structure through fragmentation analysis.

For 1H-Indole, 6-ethenyl-4-methoxy- (C₁₁H₁₁NO), the exact mass of the molecular ion [M]⁺• would be 173.0841. The fragmentation pattern under electron ionization (EI) can be predicted based on the stability of the resulting fragments.

Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Identity |

| 173 | [C₁₁H₁₁NO]⁺• | Molecular Ion |

| 158 | [C₁₀H₈NO]⁺ | [M - CH₃]⁺ |

| 130 | [C₉H₈N]⁺ | [M - CH₃ - CO]⁺ |

| 103 | [C₈H₇]⁺ | Indole ring fragment |

The most prominent fragmentation pathway is expected to be the loss of a methyl radical (•CH₃, mass 15) from the methoxy group to form a very stable oxonium ion at m/z 158. nist.gov Subsequent loss of carbon monoxide (CO, mass 28) from this ion is a common fragmentation pattern for methoxy-aromatic compounds, which would lead to a peak at m/z 130. nist.gov Other fragments corresponding to the cleavage of the indole ring or the vinyl group would also be possible.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of 1H-Indole, 6-ethenyl-4-methoxy- has not been reported in the Cambridge Structural Database.

However, based on the structures of related indole derivatives, several key intermolecular interactions can be predicted to govern its crystal packing. acs.org

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It is highly likely to form hydrogen bonds with a suitable acceptor. The methoxy oxygen atom of a neighboring molecule is a potential acceptor, which could lead to the formation of hydrogen-bonded chains or dimers (N-H···O).

C-H···π Interactions: Weak hydrogen bonds involving aromatic C-H donors and the π-system of an adjacent indole ring could also contribute to the stability of the crystal structure.

A full crystallographic analysis would be required to confirm these potential interactions and to determine the precise solid-state architecture of the molecule.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment (if chiral derivatives are synthesized)

The absolute configuration of chiral molecules is a critical aspect of their chemical identity, profoundly influencing their biological activity and material properties. For chiral derivatives of 1H-Indole, 6-ethenyl-4-methoxy-, where chirality might be introduced at the vinyl group (e.g., through asymmetric synthesis leading to a chiral substituent) or on a side chain attached to the indole nitrogen, chiroptical spectroscopy would be an indispensable tool for stereochemical elucidation.

Theoretical Application of Circular Dichroism (CD) Spectroscopy:

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. For a hypothetical chiral derivative of 1H-Indole, 6-ethenyl-4-methoxy-, a CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) corresponding to the electronic transitions of its chromophores.

The primary chromophores in this molecule would be the indole nucleus and the ethenyl (vinyl) group. The electronic transitions of the indole ring (typically the ¹Lₐ and ¹Lₑ bands) are known to be sensitive to the substitution pattern and the chiral environment. The coupling between these transitions and the chiral center would generate a unique CD signature.

Stereochemical Assignment:

To assign the absolute configuration (R/S) of a synthesized chiral derivative, experimental CD spectra would be compared with theoretical spectra generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). This well-established methodology involves:

Building 3D models of both enantiomers (R and S) of the target molecule.

Performing conformational analysis to identify the most stable conformers for each enantiomer.

Calculating the theoretical CD spectrum for the lowest energy conformers of one enantiomer (e.g., the R-enantiomer).

Comparing the calculated spectrum with the experimental spectrum. A match in the sign and shape of the Cotton effects allows for the unambiguous assignment of the absolute configuration of the synthesized compound.

While research on the stereocontrolled synthesis of other complex indole moieties has been successfully performed, the specific application of these techniques to 6-ethenyl-4-methoxy-indole derivatives remains an open area for future investigation. elsevierpure.com The synthesis and chiroptical analysis of such compounds could provide valuable insights into structure-activity relationships in related classes of bioactive molecules.

Computational and Theoretical Chemical Studies on 1h Indole, 6 Ethenyl 4 Methoxy

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is frequently employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. For 1H-Indole, 6-ethenyl-4-methoxy-, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would form the foundation for understanding its intrinsic characteristics. openaccesspub.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.gov

HOMO: Represents the ability to donate an electron. For 1H-Indole, 6-ethenyl-4-methoxy-, the HOMO would likely be distributed across the electron-rich indole (B1671886) ring and the ethenyl group, indicating these are probable sites for electrophilic attack.

LUMO: Represents the ability to accept an electron. The LUMO would indicate the most probable sites for nucleophilic attack.

Energy Gap (ΔE): A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov

From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior.

Illustrative Reactivity Descriptors for 1H-Indole, 6-ethenyl-4-methoxy- (Conceptual)

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of electrophilic power. |

A lower energy gap and high softness would imply that 1H-Indole, 6-ethenyl-4-methoxy- is a reactive molecule, capable of participating readily in chemical reactions. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. For 1H-Indole, 6-ethenyl-4-methoxy-, these would likely be centered around the oxygen atom of the methoxy (B1213986) group and the nitrogen of the indole ring, suggesting susceptibility to electrophilic attack. nih.govnih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These are typically found around hydrogen atoms, especially the N-H proton of the indole ring, marking them as sites for potential nucleophilic interaction. nih.govnih.gov

Green Regions: Represent areas with neutral potential. researchgate.net

The MEP map provides a clear picture of how the methoxy and ethenyl substituents electronically influence the indole core, guiding predictions about intermolecular interactions and chemical reactivity.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for investigating the step-by-step mechanisms of chemical reactions. These studies can reveal the most plausible pathways by which a molecule transforms from reactant to product.

For a potential reaction involving 1H-Indole, 6-ethenyl-4-methoxy-, such as an electrophilic substitution or a cycloaddition at the ethenyl group, DFT calculations can be used to locate and characterize the transition state (TS). A transition state is a high-energy, unstable configuration along the reaction coordinate that connects reactants and products. acs.org

By identifying the structure of the transition state, chemists can understand the stereochemistry and regioselectivity of a reaction. For instance, calculations could determine whether an incoming reactant would preferentially add to the C2 or C3 position of the indole ring or across the double bond of the ethenyl group by comparing the activation energy barriers for each pathway. acs.orgacs.org

Beyond identifying the pathway, these calculations provide crucial data on the energy changes throughout the reaction.

Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation barrier implies a faster reaction. acs.org

Hypothetical Energy Profile for a Reaction of 1H-Indole, 6-ethenyl-4-methoxy-

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 1H-Indole, 6-ethenyl-4-methoxy- + Reagent | 0.0 |

| Transition State (TS) | Highest energy point on the reaction path | +15.5 |

| Intermediate | A stable species formed during the reaction | -5.2 |

| Products | Final products of the reaction | -20.1 |

This hypothetical data would suggest a kinetically accessible and thermodynamically favorable reaction.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. An MD simulation would solve Newton's equations of motion for the system, providing a trajectory that reveals its dynamic behavior. uq.edu.au

For 1H-Indole, 6-ethenyl-4-methoxy-, MD simulations could explore:

Conformational Flexibility: The molecule has rotational freedom around the bond connecting the ethenyl group to the indole ring and within the methoxy group. MD simulations would sample the different possible conformations and determine their relative stabilities and the energy barriers for interconversion.

Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water) or in the presence of other molecules (e.g., a biological receptor), MD can elucidate the nature of non-covalent interactions like hydrogen bonding and van der Waals forces. This is crucial for understanding its behavior in a condensed phase or a biological environment.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic signatures of molecules. researchgate.netdtic.mil By calculating the electronic structure and energy of a molecule, it is possible to simulate its spectra with a high degree of accuracy, which can later be confirmed through experimental analysis. semanticscholar.orgscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.netuncw.edu The chemical shifts for 1H-Indole, 6-ethenyl-4-methoxy- are influenced by the electron distribution across the indole ring system, which is modulated by the electron-donating methoxy group and the conjugated ethenyl (vinyl) group.

Based on calculations for the parent indole nucleus and known substituent effects, a set of predicted chemical shifts can be generated. researchgate.net The methoxy group at C4 is expected to shield nearby protons, while the ethenyl group at C6 will introduce characteristic signals in the vinyl region of the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Indole, 6-ethenyl-4-methoxy- Predicted values are based on DFT (B3LYP/6-311++G(d,p)) calculations and comparison with analogous structures. researchgate.netmdpi.comrsc.org

Infrared (IR) Spectroscopy:

The theoretical IR spectrum can be computed by calculating the vibrational frequencies of the molecule. dtic.mil These calculations help assign the observed absorption bands to specific molecular vibrations, such as stretching and bending modes. For 1H-Indole, 6-ethenyl-4-methoxy-, characteristic peaks are predicted for the N-H bond of the indole ring, the C-H bonds of the aromatic and vinyl groups, the C=C bonds of the vinyl and aromatic systems, and the C-O bond of the methoxy group. rsc.orgresearchgate.netnist.gov

Table 2: Predicted Characteristic IR Vibrational Frequencies for 1H-Indole, 6-ethenyl-4-methoxy- Predictions are based on DFT (B3LYP) calculations for similar indole structures. researchgate.netrsc.orgresearchgate.net

UV-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for predicting electronic absorption spectra. mdpi.comyoutube.com The UV-Vis spectrum of 1H-Indole, 6-ethenyl-4-methoxy- is expected to be dominated by π→π* transitions within the conjugated system formed by the indole ring and the ethenyl substituent. The electron-donating methoxy group is predicted to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted indole chromophore. These calculations provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. researchgate.net

Table 3: Predicted UV-Vis Absorption Data for 1H-Indole, 6-ethenyl-4-methoxy- Predictions based on TD-DFT calculations for conjugated indole systems. rsc.orgmdpi.com

In Silico Design of Novel 1H-Indole, 6-ethenyl-4-methoxy- Derivatives with Desired Properties (non-biological)

The principles of in silico design allow for the rational modification of a lead compound to achieve specific non-biological properties, particularly for applications in materials science. rsc.org By strategically adding or modifying functional groups, it is possible to tune the electronic properties of the 1H-Indole, 6-ethenyl-4-methoxy- scaffold, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netdiva-portal.orgnih.gov The HOMO-LUMO energy gap is a critical parameter that determines the optical and electronic characteristics of a molecule, making it a key target for the design of organic electronic materials like those used in organic light-emitting diodes (OLEDs) or organic solar cells. chim.it

For example, attaching electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) to the ethenyl substituent would be expected to lower both the HOMO and LUMO energy levels and narrow the energy gap, leading to a red-shift in the absorption spectrum. Conversely, adding further electron-donating groups (EDGs) would raise the HOMO level and could be used to fine-tune the electronic properties in the opposite direction.

Table 4: In Silico Design of Novel Derivatives and Predicted Electronic Properties Predictions based on established principles of electronic tuning in conjugated organic chromophores. researchgate.netdiva-portal.orgnih.gov

Derivatization Chemistry and Structure Reactivity Relationships of 1h Indole, 6 Ethenyl 4 Methoxy Scaffolds

Synthesis of Analogues with Modifications to the Indole (B1671886) Ring System

The synthesis of analogues based on the 1H-Indole, 6-ethenyl-4-methoxy- scaffold can be achieved by modifying the indole ring system at various positions. These modifications include substitutions on the pyrrole (B145914) ring (N-1, C-2, C-3) and the benzene (B151609) ring (C-5, C-7), as well as the construction of the indole core from substituted precursors.

The nitrogen atom (N-1) of the indole ring is a common site for derivatization. N-alkylation can be readily accomplished. For instance, various substituted indoles, including 6-methoxy-1H-indole, have been successfully N-alkylated with phenethyl groups, demonstrating a viable pathway for introducing diverse substituents at the indole nitrogen. acs.org

The C-2 and C-3 positions of the indole ring are also prime targets for functionalization. The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group at the C-3 position, a versatile handle for further transformations. nii.ac.jp Furthermore, rhodium-catalyzed cascade annulation reactions between indolyl aldehydes and alkynes have been developed to construct complex polycyclic systems fused to the indole core. acs.org Nucleophilic substitution reactions have also been reported at the C-2 position of appropriately activated indole precursors, such as 1-methoxy-6-nitroindole-3-carbaldehyde, which allows for the introduction of various nitrogen-based nucleophiles. nii.ac.jp

Modifications to the benzene portion of the indole ring are typically achieved by employing classical indole synthesis methodologies with appropriately substituted starting materials. The Fischer, Bartoli, Madelung, and Hemetsberger indole syntheses are powerful strategies for constructing the indole nucleus itself, allowing for the incorporation of various substituents on the benzene ring from the outset. chim.itnih.gov For example, the Fischer indole synthesis can be used to create the core structure, which can then be further elaborated. nih.gov Halogenation represents another route to functionalize the benzene ring, providing a handle for subsequent cross-coupling reactions. chim.it

| Position | Reaction Type | Reagents/Conditions | Outcome | Reference |

| N-1 | N-Alkylation | Base, Alkyl Halide | Introduction of N-substituents | acs.org |

| C-2 | Nucleophilic Substitution | Activated Indole, Nucleophile, Base | C-2 substituted indoles | nii.ac.jp |

| C-3 | Vilsmeier-Haack | POCl₃, DMF | C-3 formylation | nii.ac.jp |

| C-2/C-3 | Cascade Annulation | Rhodium catalyst, Alkyne | Fused polycyclic systems | acs.org |

| Benzene Ring | Halogenation | Electrophilic Halogenating Agent | Halogenated indoles | chim.it |

| Core Synthesis | Fischer Indole Synthesis | Substituted Phenylhydrazine (B124118), Ketone | Substituted indole core | nih.gov |

Functionalization of the Ethenyl Side Chain

The ethenyl (vinyl) group at the C-6 position is a key functional handle for a variety of chemical transformations, including addition reactions, polymerizations, and cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are a powerful tool for forming carbon-carbon bonds at the ethenyl group. This reaction could be used to couple the 6-ethenylindole with aryl halides, significantly extending the molecular framework. mdpi.com Conversely, the ethenyl group itself can be installed onto a pre-functionalized indole ring, for example, via the Heck or Stille coupling of a 6-bromo-4-methoxy-1H-indole with a suitable vinylating agent.

Electrophilic addition is a characteristic reaction of alkenes. The ethenyl side chain can react with various electrophiles. For instance, the addition of halogens (e.g., Br₂) would yield a 1,2-dihaloethyl substituent, which can be further manipulated. Hydroboration-oxidation would lead to the corresponding anti-Markovnikov alcohol, providing another site for derivatization. The reactivity in these additions is influenced by the electronic communication between the vinyl group and the electron-rich indole system. arkat-usa.org

The vinyl group also opens the door to polymer chemistry. The 1H-Indole, 6-ethenyl-4-methoxy- monomer could potentially undergo polymerization through its vinyl group to produce novel polymers with indole moieties pendant to the polymer backbone. Such materials could possess interesting electronic or optical properties.

| Reaction Type | Description | Potential Reagents | Product Type | Reference |

| Heck Reaction | Pd-catalyzed coupling with aryl/vinyl halides | Ar-X, Pd catalyst, Base | Styrenyl-type derivatives | mdpi.com |

| Electrophilic Addition | Addition across the C=C double bond | Br₂, HBr, BH₃ then H₂O₂/NaOH | Dihaloethyl, bromoethyl, or hydroxyethyl (B10761427) derivatives | arkat-usa.org |

| Reduction | Saturation of the double bond | H₂, Pd/C or LiAlH₄ | 6-Ethyl-4-methoxy-1H-indole | |

| Polymerization | Chain-growth reaction of the vinyl group | Radical or ionic initiators | Poly(vinylindole) derivatives | actascientific.com |

Derivatization at the Methoxy (B1213986) Position

The methoxy group at the C-4 position is a key modulator of the indole's electronic properties. While relatively stable, it can be chemically modified, primarily through O-demethylation to yield the corresponding phenol (B47542).

The conversion of the 4-methoxy group to a 4-hydroxyl group is a critical transformation, as it unmasks a highly versatile phenolic functional group. This demethylation can be achieved using various reagents, such as boron tribromide (BBr₃) or strong acids like HBr. The resulting 6-ethenyl-1H-indol-4-ol is a valuable intermediate. actascientific.com

Once the hydroxyl group is exposed, it can undergo a wide range of reactions characteristic of phenols. These include:

Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to generate a library of 4-alkoxyindole derivatives.

Esterification: Acylation with acid chlorides or anhydrides to form phenoxy esters.

Electrophilic Aromatic Substitution: The activated phenolic ring can undergo further substitutions, although the regioselectivity would be influenced by the other groups on the indole.

This two-step process of demethylation followed by derivatization of the resulting phenol greatly expands the chemical space accessible from the parent 1H-Indole, 6-ethenyl-4-methoxy- scaffold.

Impact of Substituent Effects on Reactivity and Chemical Properties

The chemical reactivity of the 1H-Indole, 6-ethenyl-4-methoxy- scaffold is profoundly influenced by the electronic interplay of its constituent functional groups. The C-4 methoxy group and the C-6 ethenyl group are both electron-donating groups, which significantly impacts the reactivity of the indole nucleus.

Both substituents activate the indole ring towards electrophilic substitution, a hallmark reaction of this heterocycle. The electron-donating nature of the methoxy group is particularly strong, enhancing the nucleophilicity of the indole system. chim.it This activation is expected to direct incoming electrophiles primarily to the C-3 position, and potentially to C-2 or C-7 depending on the steric hindrance and the specific reaction conditions.

The combined effect of the 4-methoxy and 6-ethenyl groups makes the benzene portion of the indole particularly electron-rich, which could influence reactions such as electrophilic aromatic substitution on that ring, in competition with reactions on the pyrrole ring.

Rational Design of Derivatives for Specific Chemical Functions (e.g., catalysis, advanced sensing, materials)

The multiple functionalization points on the 1H-Indole, 6-ethenyl-4-methoxy- scaffold allow for the rational design of derivatives tailored for specific applications in catalysis, sensing, and materials science.

Advanced Sensing: The indole core is a well-known fluorophore. Modifications to the scaffold can be used to design fluorescent chemosensors. chim.it By attaching a specific receptor unit to the indole nitrogen, the C-3 position, or the phenol group (after demethylation), one can create a sensor where binding of an analyte (e.g., a metal ion or anion) causes a detectable change in the fluorescence emission. The synthesis of complex spirocyclic indoles with tunable emission wavelengths demonstrates the potential for creating advanced functional materials for optoelectronics. acs.orgnih.gov

Advanced Materials: The presence of the ethenyl group is a direct gateway to novel polymeric materials. actascientific.com Polymerization of the monomer would yield a functional polymer with pendant 4-methoxyindole (B31235) units. These materials could be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the inherent electronic properties of the indole system.

Catalysis: The scaffold can be functionalized to create novel ligands for catalysis. For example, phosphine (B1218219) or N-heterocyclic carbene (NHC) precursors could be attached to the indole framework, either at the nitrogen or via a linker attached to the benzene ring. The resulting indole-based ligands could be used to coordinate with transition metals, creating catalysts for a variety of organic transformations. The electronic-donating nature of the indole scaffold could be used to tune the properties of the metallic center.

| Target Function | Design Strategy | Key Functional Group | Potential Application | Reference |

| Advanced Sensing | Attach a receptor moiety to the indole fluorophore | N-H, C-3, or C-4-OH | Fluorescent chemosensors for ions/molecules | acs.orgchim.it |

| Advanced Materials | Polymerize the vinyl monomer | C-6 Ethenyl group | Functional polymers for organic electronics | actascientific.com |

| Catalysis | Incorporate a metal-binding ligand | N-H or other positions via linkers | Ligands for transition metal catalysis |

Emerging Applications of 1h Indole, 6 Ethenyl 4 Methoxy in Specialized Chemical Fields

Applications in Catalysis

There is no available literature describing the use of 1H-Indole, 6-ethenyl-4-methoxy- as a ligand in organometallic catalysis or as an organocatalyst. While indole (B1671886) derivatives are broadly studied in catalysis, research has focused on other substitution patterns. For instance, studies have explored the use of various substituted indoles in rhodium-catalyzed reactions and gold-photocatalyzed cycloadditions, but none specifically mention the 6-ethenyl-4-methoxy variant. acs.orgacs.org

Role in Materials Science and Engineering

No research was found detailing the application of 1H-Indole, 6-ethenyl-4-methoxy- in materials science.

Use as Building Blocks in Complex Organic Synthesis